molecular formula C14H17N3O8S B12538932 6-{2-[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid CAS No. 701210-18-6

6-{2-[(2-Nitrobenzene-1-sulfonyl)amino](oxo)acetamido}hexanoic acid

Cat. No.: B12538932
CAS No.: 701210-18-6
M. Wt: 387.37 g/mol
InChI Key: OPNXGBMLQXNZKD-UHFFFAOYSA-N
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Description

6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a nitrobenzene sulfonyl group, an acetamido group, and a hexanoic acid chain. It is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonyl and acetamido groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{2-(2-Nitrobenzene-1-sulfonyl)aminoacetamido}hexanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activities compared to its bromine and chlorine analogs .

Properties

CAS No.

701210-18-6

Molecular Formula

C14H17N3O8S

Molecular Weight

387.37 g/mol

IUPAC Name

6-[[2-[(2-nitrophenyl)sulfonylamino]-2-oxoacetyl]amino]hexanoic acid

InChI

InChI=1S/C14H17N3O8S/c18-12(19)8-2-1-5-9-15-13(20)14(21)16-26(24,25)11-7-4-3-6-10(11)17(22)23/h3-4,6-7H,1-2,5,8-9H2,(H,15,20)(H,16,21)(H,18,19)

InChI Key

OPNXGBMLQXNZKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC(=O)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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